L-Homoarginine

描述

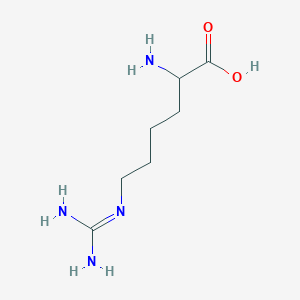

L-Homoarginine is a non-proteinogenic alpha-amino acid that is structurally similar to arginine, with an additional methylene group in its carbon chain. This compound is the naturally occurring enantiomer and plays a significant role in various physiological processes, including the regulation of nitric oxide supply and endothelial functions .

准备方法

L-Homoarginine can be synthesized through two primary pathways:

Urea Cycle Pathway: In this pathway, lysine replaces ornithine as a substrate for ornithine transcarbamylase, leading to the formation of this compound.

Creatine Biosynthesis Pathway: This involves the enzyme arginine:glycine amidinotransferase (AGAT), which catalyzes the reaction between arginine and lysine to produce this compound.

化学反应分析

L-Homoarginine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Introduction to L-Homoarginine

This compound is a non-protein cationic amino acid that has gained attention for its multifaceted roles in human health and nutrition. Originally identified in the seeds of Lathyrus sativus, it was largely overlooked due to its association with toxicity in certain contexts. However, recent studies have illuminated its significance as a normal metabolite in humans, linking it to various physiological functions and health outcomes, particularly in cardiovascular and metabolic contexts.

Cardiovascular Health

This compound has been associated with cardiovascular health, serving as a potential biomarker for cardiovascular diseases. Research indicates that higher levels of this compound correlate with a reduced risk of cardiovascular mortality. For instance, a study involving 669 South African participants found that survivors had significantly higher plasma levels of this compound compared to those who did not survive over a ten-year follow-up period (1.25 µM vs. 0.89 µM) . The hazard ratios for cardiovascular and all-cause mortality were 0.61 and 0.59 per standard deviation increment in this compound levels, respectively .

Liver Function

Recent findings suggest that this compound may also play a role in liver function. A study analyzing the relationship between this compound and liver biomarkers revealed positive associations with several liver enzymes, including alanine transaminase and aspartate aminotransferase . While supplementation did not significantly alter these biomarkers, the compound's potential as a marker for liver dysfunction warrants further investigation .

Bone Health

Emerging research indicates that this compound may accelerate bone turnover and formation. Studies have shown its involvement in bone metabolism, suggesting potential applications in treating conditions related to bone health . This is particularly relevant considering the increasing interest in amino acids as therapeutic agents for osteoporosis and other metabolic bone diseases.

Neuroprotection

This compound has been implicated in brain metabolism and neuroprotection. Its role as a precursor for nitric oxide synthesis suggests potential benefits in neurological health, particularly concerning endothelial function and blood flow regulation within the brain . Further studies are needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Animal Nutrition

In veterinary science, this compound is being explored for its applications in animal nutrition. It has been shown to influence metabolic pathways related to feed consumption and nutrient digestibility, indicating its potential as an additive in animal feed formulations . This could enhance growth performance and overall health in livestock.

Case Study: Cardiovascular Mortality Risk

A longitudinal study assessed the impact of plasma this compound levels on cardiovascular mortality among black South African adults. The study concluded that higher levels of this amino acid were protective against mortality risks associated with cardiovascular diseases, emphasizing its potential as a therapeutic target .

Case Study: Liver Biomarkers

In a population-based study involving over 7,600 individuals, researchers examined the relationship between this compound supplementation and liver function markers. Although no significant changes were observed post-supplementation, the associations found between baseline this compound levels and liver enzyme activities suggest its relevance in monitoring liver health .

Research Findings: Bone Metabolism

Research conducted by Pilz et al. (2012) demonstrated that this compound could enhance bone formation rates by promoting osteoblast activity . This finding opens avenues for further exploration into its use as a supplement for improving bone density and reducing fracture risk.

作用机制

L-Homoarginine exerts its effects primarily through its interaction with nitric oxide synthase, where it serves as a substrate for the production of nitric oxide . It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the availability of nitric oxide . This mechanism is crucial for its role in regulating endothelial functions and cardiovascular health .

相似化合物的比较

L-Homoarginine is structurally similar to arginine and lysine, with an additional methylene group in its carbon chain . Other similar compounds include:

L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.

L-Lysine: An essential amino acid important for protein synthesis and various metabolic processes.

L-Homocitrulline: A derivative of citrulline with an additional methylene group.

This compound is unique due to its specific role in nitric oxide metabolism and its potential therapeutic applications in cardiovascular and renal diseases .

属性

IUPAC Name |

2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861841 | |

| Record name | N~6~-(Diaminomethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-86-5, 1483-01-8 | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。